molecular formula C13H26N2O2 B6156436 tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate CAS No. 1103205-41-9

tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate

Cat. No.: B6156436
CAS No.: 1103205-41-9
M. Wt: 242.4
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Description

tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylmethylamine derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity and modulate various biochemical pathways. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    N-(6-aminomethyl)carbamate: Another carbamate with an aminomethyl group but different structural features.

    tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate: A structurally similar compound with a cyclopentyl group instead of a cyclohexyl group.

Uniqueness

tert-butyl N-{[1-(aminomethyl)cyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the cyclohexyl group can influence the compound’s steric and electronic properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

1103205-41-9

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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